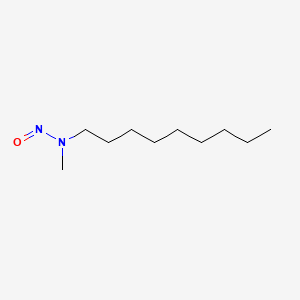

N-Nitrosomethylnonylamine

Description

Structure

3D Structure

Properties

CAS No. |

75881-19-5 |

|---|---|

Molecular Formula |

C10H22N2O |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

N-methyl-N-nonylnitrous amide |

InChI |

InChI=1S/C10H22N2O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h3-10H2,1-2H3 |

InChI Key |

KLLCUFCZOSHJRP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCN(C)N=O |

Canonical SMILES |

CCCCCCCCCN(C)N=O |

Synonyms |

N-nitrosomethylnonylamine |

Origin of Product |

United States |

Methodologies for Chemical Synthesis and Isotopic Labeling of N Nitrosomethylnonylamine for Research Applications

Chemical Synthesis Pathways for N-Nitrosomethylnonylamine Generation

The primary route for the synthesis of this compound involves the nitrosation of its corresponding secondary amine precursor, N-methylnonylamine.

The formation of this compound occurs through the reaction of a nitrosating agent with the secondary amine, N-methylnonylamine. The most common mechanism involves the reaction of the unprotonated amine with a nitrosating species derived from nitrite (B80452) under acidic conditions. europa.euveeprho.comnih.gov

The key nitrosating agent is often dinitrogen trioxide (N₂O₃), which is formed from the protonation of two molecules of nitrous acid (HNO₂). europa.eunih.gov The nitrous acid itself is generated in situ from a nitrite salt, such as sodium nitrite, in the presence of a strong acid. wikipedia.orgucalgary.ca The reaction mechanism can be summarized as follows:

Formation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂ + Na⁺

Formation of the Nitrosating Agent (Dinitrogen Trioxide): 2HNO₂ ⇌ N₂O₃ + H₂O

Nitrosation of the Secondary Amine: The lone pair of electrons on the nitrogen atom of N-methylnonylamine attacks the electrophilic nitrogen of N₂O₃, leading to the formation of this compound and the release of a nitrite ion. europa.eu

The rate of nitrosation is highly dependent on pH. europa.eunih.gov While acidic conditions are necessary to form the active nitrosating agent, a very low pH can protonate the amine precursor, rendering it unreactive. nih.gov Therefore, the reaction is typically carried out in a weakly acidic medium to ensure a sufficient concentration of both the nitrosating agent and the free amine. nih.gov

Alternative nitrosating agents can also be employed, such as tert-butyl nitrite (TBN), which allows for the synthesis under solvent-free, metal-free, and acid-free conditions, offering excellent yields and compatibility with sensitive functional groups. rsc.orgresearchgate.netresearchgate.net Other reagents include N-haloamides in the presence of sodium nitrite under phase-transfer conditions researchgate.net and complexes like [NO⁺·Crown·H(NO₃)₂⁻] that provide a source of the nitrosonium ion (NO⁺) under mild, homogeneous conditions. organic-chemistry.org

The synthesis of this compound is fundamentally dependent on two key reactants: the precursor amine and the nitrosating agent.

Precursor Amine (N-methylnonylamine): As a secondary amine, N-methylnonylamine is highly susceptible to nitrosation. europa.eunih.gov Secondary amines are generally the most reactive class of amines in nitrosation reactions, readily forming stable N-nitrosamines. europa.eucir-safety.org The structure of the amine, specifically the availability of the lone pair of electrons on the nitrogen atom, is a crucial factor in its reactivity. nih.gov

Nitrosating Agents: A variety of nitrosating agents can be used to synthesize this compound. The choice of agent can influence the reaction conditions, yield, and purity of the final product. Common nitrosating agents and their characteristics are summarized in the table below. nih.govwikipedia.orgucalgary.carsc.orgresearchgate.netorganic-chemistry.org

| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Nitrite (NaNO₂) with Acid | Aqueous, weakly acidic (pH ~3-4) | Readily available, inexpensive | Requires acidic conditions, potential for side reactions |

| tert-Butyl Nitrite (TBN) | Solvent-free, neutral | Mild conditions, high yields, good functional group tolerance | More expensive than NaNO₂ |

| Dinitrogen Tetroxide (N₂O₄) | Organic solvent | Powerful nitrosating agent | Highly toxic and corrosive |

| Nitrosyl Halides (e.g., NOCl) | Organic solvent | Highly reactive | Can be harsh and require special handling |

| [NO⁺·Crown·H(NO₃)₂⁻] | Dichloromethane, mild conditions | Homogeneous reaction, high efficiency | Requires preparation of the complex |

The selection of the appropriate nitrosating agent and reaction conditions is crucial for optimizing the synthesis of this compound for research purposes, ensuring high purity and yield.

After synthesis, this compound must be purified and its identity and purity verified to ensure its suitability for research applications.

Purification Techniques: Common purification methods for N-nitrosamines include:

Chromatography: Column chromatography on silica (B1680970) gel is a standard method for separating the desired nitrosamine (B1359907) from unreacted starting materials and byproducts. pnas.org

Extraction: Liquid-liquid extraction can be used to isolate the nitrosamine from the reaction mixture, often followed by chromatographic purification. nih.gov Solid-phase extraction (SPE) is another effective technique for sample cleanup and concentration. nih.govresearchgate.net

Distillation: For volatile nitrosamines, distillation under reduced pressure can be an effective purification method.

Analytical Verification Techniques: A combination of analytical techniques is used to confirm the structure and purity of the synthesized this compound.

| Analytical Technique | Purpose | Key Findings for Verification |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single, sharp peak corresponding to the retention time of this compound. nih.govsigmaaldrich.comajrconline.org |

| Gas Chromatography (GC) | Purity assessment and quantification, especially for volatile nitrosamines | A single peak at the characteristic retention time. nih.govsigmaaldrich.com |

| Mass Spectrometry (MS) | Structure confirmation and molecular weight determination | Detection of the molecular ion peak corresponding to the mass of this compound and its characteristic fragmentation pattern. researchgate.netnih.govsigmaaldrich.comnih.goveuropeanpharmaceuticalreview.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the methyl and nonyl groups attached to the nitroso-nitrogen. The presence of conformational isomers (rotamers) due to restricted rotation around the N-N bond can often be observed. cardiff.ac.uk |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of a characteristic absorption band for the N-N=O group. |

The use of these techniques ensures that the synthesized this compound is of high purity and its structure is confirmed, which is essential for obtaining reliable and reproducible results in subsequent research studies.

Isotopic Labeling Strategies for this compound in Mechanistic and Metabolic Studies

Isotopically labeled this compound is an invaluable tool for elucidating its metabolic pathways and reaction mechanisms. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. symeres.comsimsonpharma.com

Deuterium and carbon-13 labeling allows for the tracing of the molecule through complex biological systems and the identification of its metabolites. symeres.comsimsonpharma.com

Synthesis: Labeled this compound can be synthesized by starting with an isotopically labeled precursor, such as ¹³C- or D-labeled methylamine (B109427) or nonylamine (B85610). researchgate.netnih.gov For example, N-alkylation of a Boc-protected primary or secondary amine with a stable isotope-labeled alkyl halide is a common strategy to introduce the label. nih.gov The labeled precursor is then nitrosated using the methods described in section 2.1.1.

Application in Metabolic Studies: When the labeled this compound is introduced into a biological system, its metabolic fate can be tracked using mass spectrometry-based techniques. researchgate.net The mass shift introduced by the isotope allows for the differentiation of the compound and its metabolites from the endogenous molecules. nih.gov This enables the identification of metabolic products, the elucidation of metabolic pathways (such as α-hydroxylation), and the quantification of metabolite formation. symeres.comnih.gov The kinetic isotope effect observed with deuterium labeling can also provide insights into reaction mechanisms. symeres.com

Nitrogen-15 labeling is particularly useful for studying the mechanisms of nitrosation and the subsequent reactions of the nitrosamine.

Synthesis: ¹⁵N-labeled this compound can be synthesized by using a ¹⁵N-labeled nitrosating agent, such as sodium [¹⁵N]nitrite, or by starting with a ¹⁵N-labeled amine precursor. pnas.orgnih.gov For example, doubly ¹⁵N-labeled N-nitrosodimethylamine has been synthesized by reacting doubly ¹⁵N-labeled dimethylamine (B145610) with a nitrosating agent. pnas.org

Application in Mechanistic Studies: By using doubly ¹⁵N-labeled this compound (with ¹⁵N in both the amine and nitroso positions), the fate of the nitrogen atoms during metabolic activation or chemical reactions can be traced. For instance, the evolution of ¹⁵N₂ gas can be monitored to quantify the extent of pathways like α-hydroxylation, which leads to the formation of a diazonium ion that subsequently releases molecular nitrogen. pnas.orgnih.gov This technique provides direct evidence for specific reaction intermediates and helps to quantify the contribution of different metabolic pathways. pnas.org

Advanced Analytical Methodologies for the Detection and Quantification of N Nitrosomethylnonylamine in Research Matrices

Chromatographic Separation Techniques Applied to N-Nitrosomethylnonylamine Analysis

Chromatographic techniques are fundamental to the analysis of N-nitrosamines, providing the necessary separation of the target analyte from other matrix components prior to detection. Both gas and liquid chromatography are extensively used for this purpose. mdpi.com

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), has been a cornerstone for the analysis of volatile N-nitrosamines. mdpi.com For a compound like this compound, its volatility would determine the suitability of GC-based methods. These systems offer high chromatographic resolution, separating compounds based on their boiling points and interactions with the stationary phase of the GC column. kirj.eechrom-china.com

Key aspects of GC-based analysis for N-nitrosamines include:

Sample Preparation: Volatile N-nitrosamines are often isolated from the sample matrix through methods like distillation (atmospheric, vacuum, or steam) or direct extraction with a solvent such as dichloromethane. oup.com Solid-phase extraction (SPE) is another common technique for sample cleanup and concentration. kirj.eenih.gov

GC-MS Systems: The coupling of GC with a mass spectrometer allows for both separation and identification of the analytes. The use of a triple quadrupole GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity, allowing for lower detection limits, especially in complex matrices. nih.govgcms.cz Electron ionization (EI) is a common ionization technique used in these systems. chrom-china.comnih.gov

Detectors: While mass spectrometry is the most common detector, the Thermal Energy Analyzer (TEA) has also been historically used for its high selectivity towards nitroso compounds. qascf.com

Table 1: Representative GC-MS/MS Conditions for N-Nitrosamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Triple Quadrupole GC-MS/MS | gcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | chrom-china.comgcms.cz |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.govgcms.cz |

| Column | HP-Innowax (30 m × 0.25 mm × 0.25 μm) | chrom-china.com |

| Injection Volume | 2 µL | gcms.cz |

Liquid chromatography, especially ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS), has emerged as a powerful alternative and complementary technique to GC-MS for N-nitrosamine analysis. rsc.org LC-MS is particularly valuable for the analysis of less volatile and thermally unstable N-nitrosamines. mdpi.com

Key features of LC-based analysis include:

Versatility: LC-MS can analyze a broader range of N-nitrosamines, including both volatile and non-volatile compounds, often with simpler sample preparation steps compared to GC. mdpi.comrsc.org

Chromatographic Separation: Reversed-phase chromatography is commonly employed, using columns such as C18 or Phenyl-Hexyl. lcms.czsciex.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. lcms.czlcms.cz

Ionization Sources: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most frequently used ionization sources in LC-MS for N-nitrosamine analysis. sciex.comchromatographyonline.com

Table 2: Representative UHPLC Conditions for N-Nitrosamine Separation

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | UHPLC System (e.g., Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC) | lcms.cz |

| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) | lcms.cz |

| Mobile Phase | (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid | lcms.cz |

| Flow Rate | 500 µL/min | lcms.cz |

| Injection Volume | 100 µL | lcms.cz |

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry is the definitive tool for the identification and quantification of N-nitrosamines due to its high sensitivity and specificity.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Q-Exactive mass spectrometers, provides highly accurate mass measurements. rsc.orgnih.gov This capability allows for the determination of the elemental composition of an analyte, which greatly enhances the confidence in its identification. HRMS is a powerful tool for distinguishing target N-nitrosamines from isobaric interferences in complex matrices. rsc.org It can be used in both targeted and non-targeted screening workflows to identify a wide range of N-nitrosamines. nih.govacs.org The United States Food and Drug Administration (FDA) has developed and published LC-HRMS methods for the detection and quantification of several N-nitrosamine impurities in pharmaceutical drugs. nih.gov

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for the quantification and structural elucidation of N-nitrosamines and their metabolites. chromatographyonline.comsigmaaldrich.com In an MS/MS experiment, a specific precursor ion (the molecular ion of the target compound) is selected, fragmented, and the resulting product ions are detected. This process, often performed in MRM mode, significantly reduces background noise and improves the signal-to-noise ratio, leading to very low detection limits. nih.govlcms.cz

LC-MS/MS methods have been developed for the simultaneous, rapid, and reliable analysis of multiple N-nitrosamines. chromatographyonline.com Furthermore, LC-MS/MS is instrumental in studying the in vitro metabolism of N-nitrosamines, for example, by detecting the formation of metabolites like nitrosamides through cytochrome P450 oxidation. nih.gov The fragmentation patterns obtained from MS/MS experiments provide crucial information for the structural confirmation of the analytes. digitellinc.comresearchgate.net

Ancillary Spectroscopic Methods in this compound Research (e.g., NMR, UV-Vis for structural confirmation)

While chromatography coupled with mass spectrometry forms the core of N-nitrosamine analysis, other spectroscopic techniques play a supporting role, primarily in structural characterization and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For N-nitrosamines, NMR can confirm the molecular structure, for instance by identifying the magnetic non-equivalence of the N-substituents due to hindered rotation around the N-N bond. nih.gov It has been used to characterize newly synthesized N-nitrosamine complexes and their reaction products. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: N-nitrosamines exhibit characteristic UV absorption bands. For example, N-nitrosodimethylamine (NDMA) shows absorption maxima at approximately 228 nm and 332 nm in water. acs.org UV-Vis spectroscopy has been used to study the kinetics of N-nitrosamine reactions, such as their photolysis. nih.govacs.org However, its use as a selective detection method can be challenging due to potential interferences from other compounds in the sample matrix. acs.org

Sample Preparation and Extraction Methodologies for this compound in Complex Research Samples

The accurate quantification of this compound in intricate research matrices, such as food products and environmental samples, is critically dependent on the efficacy of the sample preparation and extraction procedures. These initial steps are designed to isolate the target analyte from interfering matrix components, concentrate it to detectable levels, and present it in a form compatible with the final analytical instrument. Given the trace levels at which this compound is often found and the complexity of matrices like cured meats, dairy products, and beverages, robust and validated extraction methodologies are paramount. researchgate.netjsmcentral.org

Analytical methods are typically developed and validated for a class of volatile N-nitrosamines due to their similar chemical properties and frequent co-occurrence. Therefore, the methodologies described are generally applicable to this compound as a member of this group. The selection of an appropriate technique is contingent upon the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity of the analysis. qascf.comdtu.dk

Common extraction techniques employed for the isolation of volatile N-nitrosamines, including this compound, from complex samples include distillation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for separating N-nitrosamines from aqueous samples or sample homogenates. nih.gov The principle involves partitioning the analyte between the aqueous sample phase and an immiscible organic solvent. Dichloromethane is a frequently utilized solvent for this purpose. dtu.dknih.gov The process typically involves adjusting the sample pH, often to alkaline conditions, to ensure the analyte is in its neutral, more hydrophobic form, thereby enhancing its transfer into the organic phase. nih.gov Multiple extractions are often performed to maximize recovery. The combined organic extracts are then dried, typically with anhydrous sodium sulfate, and concentrated before analysis. dtu.dk

Distillation Methods

For many food matrices, particularly those with high-fat content like cured meats, distillation methods have been historically significant. researchgate.netmdpi.com These methods involve distilling the volatile N-nitrosamines from the sample matrix, often under vacuum to prevent thermal degradation of the analytes. The sample is typically mixed with mineral oil and an aqueous alkaline solution before heating. The distillate is collected in a cold trap, from which the N-nitrosamines are subsequently extracted using an organic solvent like dichloromethane. mdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction has become an indispensable tool for both the extraction and cleanup of this compound from complex samples. nih.govresearchgate.net SPE offers advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. researchgate.net The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. Finally, the analyte is eluted with a small volume of a suitable organic solvent. researchgate.net

For volatile N-nitrosamines, various sorbents can be employed. Florisil, a magnesium-silicate adsorbent, is commonly used in cleanup steps following an initial extraction. Other sorbents like activated carbon and polymeric phases (e.g., divinylbenzene-N-vinylpyrrolidone copolymers) have also been utilized. jsmcentral.org The choice of sorbent and elution solvents is critical for achieving selective extraction and high recovery.

Modern Extraction Techniques

More recent advancements in sample preparation have led to the development of faster and more efficient methods.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the sample and solvent mixture, accelerating the extraction process. For nitrosamine (B1359907) analysis in meat products, MAE has been coupled with dispersive micro solid-phase extraction (D-μ-SPE), showing good recovery and sensitivity.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS approach, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of N-nitrosamines from complex matrices like cooked bacon. nih.gov The method involves an initial extraction with an organic solvent (e.g., acetonitrile) and partitioning salts, followed by a dispersive SPE (d-SPE) cleanup step to remove interfering matrix components like fats and pigments. nih.gov

Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are used to create cavitation, which disrupts the sample matrix and enhances solvent penetration, thereby improving extraction efficiency. Studies on meat products have demonstrated that UAE can achieve high recovery rates for volatile nitrosamines. nih.gov

Research Findings and Method Performance

The efficiency of any extraction method is evaluated through validation studies, with recovery being a key performance indicator. Recovery is the percentage of the analyte that is successfully extracted from the sample matrix. Due to the scarcity of research focusing solely on this compound, the following tables present data for the broader class of volatile N-nitrosamines, which are representative of the performance expected for this compound under similar conditions. The data highlights how recovery can vary based on the extraction technique and the complexity of the food matrix.

Table 1: Comparison of Mean Recovery Rates (%) for Volatile N-Nitrosamines from Meat Products Using Different Extraction Methods.

| Extraction Method | Mean Recovery (%) | Reference |

|---|---|---|

| Autoclave (10 min) followed by LLE | 85 | nih.gov |

| Ultrasonic Extraction followed by LLE | 73 | nih.gov |

| Autoclave (20 min) followed by LLE | 62 | nih.gov |

| QuEChERS | 70-120 | nih.gov |

| Microwave-Assisted Extraction (MAE) & D-μ-SPE | 86.8–111.2 |

Table 2: Recovery of Specific Volatile N-Nitrosamines from Fortified Sausage Samples Using Vacuum Steam Distillation and SPE with Activated Carbon.

This table illustrates the variable recovery rates for different nitrosamines within the same matrix and method, a factor to consider when developing methods for this compound.

| Compound | Matrix | Mean Recovery (%) | Reference |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Solid Sausage | 38.4 | jsmcentral.org |

| N-Nitrosodiethylamine (NDEA) | Solid Sausage | 47.3 | jsmcentral.org |

| N-Nitrosodibutylamine (NDBA) | Solid Sausage | 61.7 | jsmcentral.org |

| N-Nitrosodimethylamine (NDMA) | Preserved Liquid | 51.3 | jsmcentral.org |

| N-Nitrosodiethylamine (NDEA) | Preserved Liquid | 63.4 | jsmcentral.org |

| N-Nitrosodibutylamine (NDBA) | Preserved Liquid | 80.4 | jsmcentral.org |

Formation Mechanisms and Pathways of N Nitrosomethylnonylamine in Diverse Systems

Chemical Kinetics and Thermodynamics Governing N-Nitrosomethylnonylamine Formation

While specific thermodynamic and kinetic parameters for the formation of this compound are not extensively detailed in published literature, the general principles governing the nitrosation of secondary amines are well-established and can be applied. The kinetics of nitrosation are complex and highly dependent on the reaction conditions.

The associated activation energy for the nitrosation of dimethylamine (B145610) has been found to be approximately 56 kJ mol⁻¹, providing an indication of the energy barrier for this class of reactions. nih.gov

The rate of N-nitrosamine formation is profoundly influenced by several key factors, including pH, temperature, and the presence of catalysts.

pH: The pH of the reaction medium is a critical determinant of the nitrosation rate. The reaction is generally most efficient under acidic conditions, with an optimal pH typically in the range of 3 to 4. usp.orgusp.org This is attributed to the acid-catalyzed formation of the potent nitrosating agent, nitrous anhydride (B1165640) (N₂O₃), from nitrite (B80452) precursors. nih.gov At pH levels above this optimum, the concentration of nitrous acid and its derivatives decreases, slowing the reaction. usp.org Conversely, at very low pH (highly acidic conditions), the secondary amine precursor becomes protonated, which reduces the nucleophilicity of the nitrogen atom and thereby decreases its reactivity towards the nitrosating agent. nih.govresearchgate.net

Temperature: Nitrosation reactions are generally accelerated by an increase in temperature. nih.govacs.org Studies on other N-nitrosamines have demonstrated a significant increase in their formation rates at elevated temperatures. For instance, the storage of pharmaceuticals containing amine functionalities at higher temperatures (e.g., 40°C) has been shown to substantially increase the generation of nitrosamine (B1359907) impurities over time. nih.govresearchgate.net This general principle suggests that the formation of this compound from its precursors would also be enhanced at higher temperatures.

Catalytic Species: Various chemical species can catalyze the nitrosation of amines. Thiocyanate (B1210189), an anion found in human saliva, is a particularly effective catalyst. nih.govwikipedia.org Certain carbonyl compounds, such as formaldehyde, can also accelerate nitrosamine formation, especially in neutral or alkaline conditions, through the formation of an iminium ion intermediate. acs.orgnih.gov Additionally, surfactants that form micellar aggregates can enhance the nitrosation rate of hydrophobic amines, a factor that could be relevant to the formation of this compound due to its long, hydrophobic nonyl chain. nih.gov

| Factor | Effect on Nitrosation Rate | Mechanism / Rationale |

|---|---|---|

| pH | Optimal rate typically at pH 3-4. Lower rates at very low or neutral/high pH. | Balances the acid-catalyzed formation of the nitrosating agent (N₂O₃) with the need for the amine to be in its unprotonated, nucleophilic form. nih.govusp.org |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed more quickly, as is typical for most chemical reactions. nih.govnih.gov |

| Catalysts | Rate is accelerated by various species. | Species like thiocyanate, halides, and carbonyls can form more reactive nitrosating intermediates or alternative reaction pathways. nih.govwikipedia.orgacs.org |

The formation of this compound requires a nitrosating agent, which is a molecule capable of delivering a nitroso group (-N=O) to the amine. These agents are typically derived from nitrites and nitrates. veeprho.compjoes.com

Nitrite (NO₂⁻) is the most direct precursor. veeprho.com In an acidic aqueous solution, nitrite is protonated to form nitrous acid (HNO₂). patsnap.com Subsequently, two molecules of nitrous acid can equilibrate to form dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, which is a powerful nitrosating agent. nih.govnih.gov The unprotonated methylnonylamine then acts as a nucleophile, attacking the N₂O₃ molecule to yield this compound. pjoes.comimpactfactor.org In strongly acidic environments, the nitrosonium ion (NO⁺) can also be formed and act as the electrophile. wikipedia.org

Nitrate (B79036) (NO₃⁻) can serve as an indirect source. For nitrate to participate in nitrosation, it must first be chemically or biologically reduced to nitrite. This reduction is a key step that can be performed by various microorganisms. pjoes.comnih.gov

| Nitrosating Agent | Precursor(s) | Conditions for Formation |

|---|---|---|

| Dinitrogen Trioxide (N₂O₃) | Nitrite (NO₂⁻) / Nitrous Acid (HNO₂) | Acidic aqueous solution (e.g., pH < 5). nih.gov |

| Nitrosonium ion (NO⁺) | Nitrous Acid (HNO₂) | Strongly acidic conditions. wikipedia.org |

| Peroxynitrite (ONOO⁻) | Nitric oxide (NO) and Superoxide (B77818) (O₂⁻) | Biological systems, particularly during inflammation. nih.gov |

Endogenous Formation Pathways of this compound in Biological Model Systems

Endogenous formation refers to the synthesis of N-nitrosamines within a living organism. pjoes.comdfg.de This is a significant pathway of formation, as the necessary precursors—amines and nitrites—can be simultaneously present in the human body from both dietary intake and internal metabolic processes.

While enzymes like the cytochrome P450 family are well-known for their role in the metabolic activation (breakdown) of N-nitrosamines, their direct role in the formation of these compounds is less clear. impactfactor.orgnih.gov However, enzymes contribute significantly in an indirect manner. A key enzymatic process is the reduction of dietary nitrate to nitrite by bacterial nitrate reductases. nih.gov This conversion can occur in the oral cavity and the gastrointestinal tract, increasing the pool of available nitrite for nitrosation reactions. europa.eu Therefore, the enzymatic activity of the microbiome is a critical factor in facilitating the endogenous formation of nitrosamines.

The primary pathway for endogenous N-nitrosamine formation is the non-enzymatic chemical reaction between an amine and a nitrosating agent. dfg.de For this compound, this would involve the reaction of methylnonylamine with a nitrosating species. This reaction is particularly favored in the acidic environment of the stomach, where ingested nitrites from food sources (such as cured meats) are readily converted to nitrous acid and other reactive nitrosating agents. patsnap.comeuropa.eu

Saliva also plays a role, as it contains nitrite produced by the oral microbiota from dietary nitrate. nih.gov The presence of catalysts like thiocyanate in saliva can further promote this reaction. nih.gov Additionally, under conditions of inflammation and oxidative stress, reactive nitrogen species such as peroxynitrite can be generated in vivo, and these species are also capable of nitrosating secondary amines to form N-nitrosamines. nih.govresearchgate.net

Exogenous Formation of this compound in Environmental and Food Matrices

Exogenous formation occurs outside of a biological system, primarily in food and various environmental compartments. nih.gov

The formation of N-nitrosamines in food matrices is a well-documented phenomenon. rsc.orgnih.gov It can occur in products that contain both secondary amines (from protein breakdown) and nitrites, which are often added as preservatives, particularly in cured meats. High-temperature cooking methods, such as frying, can significantly accelerate the rate of nitrosamine formation. This compound could potentially form in such food products if its precursor, methylnonylamine, is present.

In environmental systems, N-nitrosamines are recognized as contaminants of concern. nih.gov They can be formed during water treatment processes, especially in plants that use chloramination for disinfection, where the disinfectant can react with amine precursors present in the source water. acs.org They can also be found in soil and air, often originating from industrial sources or the degradation of nitrogen-containing pesticides. pjoes.com

Formation during Food Processing and Storage Conditions

The formation of N-nitrosamines in food is a well-documented phenomenon, particularly in products that are cured, smoked, or cooked at high temperatures. nih.govmdpi.comnih.gov The fundamental reaction involves a nitrosating agent, typically derived from nitrites, and secondary amines, which are naturally present in many foods. mdpi.comnih.gov

General Mechanism: The primary pathway for nitrosamine formation in food begins with the addition of nitrites (such as sodium nitrite) as curing agents in processed meats like bacon, sausage, and ham. nih.govmdpi.com Under acidic conditions, which can occur during food processing or in the human stomach, nitrite (NO₂⁻) is converted to nitrous acid (HNO₂). This nitrous acid can then form various nitrosating species, such as dinitrogen trioxide (N₂O₃). These potent nitrosating agents can then react with secondary amines present in the food to form N-nitrosamines. nih.govmdpi.com The precursor amine for this compound would be methylnonylamine.

Key Influencing Factors: Several factors significantly influence the rate and extent of N-nitrosamine formation in food products:

Temperature: High temperatures, especially those exceeding 266°F (130°C) encountered during frying or grilling, can dramatically accelerate the formation of N-nitrosamines. researchgate.net

pH: The nitrosation reaction is generally favored in acidic environments, with an optimal pH range typically between 3.0 and 4.0. mdpi.com

Presence of Precursors: The concentration of both the nitrosating agent (residual nitrite) and the specific secondary amine (e.g., methylnonylamine) directly impacts the potential yield of the corresponding N-nitrosamine. mdpi.com

Storage Conditions: Prolonged storage can lead to an increase in N-nitrosamine levels in some processed meat products, even under refrigeration. researchgate.net One study showed that while nitrate and nitrite levels decreased over a 7-day storage period, N-nitrosamine concentrations increased. researchgate.net

Food Matrix: The composition of the food itself, including its fat and moisture content, can affect formation rates. nih.gov Furthermore, inhibitors like ascorbic acid (Vitamin C) can be added to cured meats to reduce nitrite and inhibit nitrosamine formation. nih.gov

While specific studies detailing the formation kinetics and detection of this compound in various foods are not prevalent in publicly available research, the general principles of nitrosamine formation apply. Its presence would be contingent on the existence of its precursor, methylnonylamine, in a food product subjected to conditions conducive to nitrosation. Foods known to sometimes contain other volatile nitrosamines include cured meats, beer, some cheeses, and fish. nih.gov

Table 1: Factors Influencing N-Nitrosamine Formation in Food

| Factor | Effect on Formation | Description |

|---|---|---|

| Nitrite Concentration | Increases | Higher residual nitrite levels provide more nitrosating agents for the reaction. mdpi.com |

| High Temperature | Increases | Cooking methods like frying and grilling significantly accelerate the reaction rate. researchgate.net |

| Acidic pH | Increases | An acidic environment (optimal pH 3-4) facilitates the conversion of nitrite to potent nitrosating agents. mdpi.com |

| Storage Time | May Increase | Levels of N-nitrosamines can rise during the storage period of processed foods. researchgate.net |

| Amine Concentration | Increases | The presence of secondary amine precursors is essential for formation. |

| Inhibitors (e.g., Ascorbic Acid) | Decreases | Antioxidants can reduce the nitrosating agents, thereby preventing N-nitrosamine formation. nih.gov |

Formation in Aquatic and Terrestrial Environmental Compartments

N-nitrosamines can form in various environmental settings, including soil and water systems, when their precursors are present and conditions are favorable.

Formation in Water Systems: The contamination of water bodies with N-nitrosamines and their precursors is a recognized environmental issue. nih.gov Precursors, namely secondary amines and nitrosating agents (nitrites/nitrates), can be introduced into aquatic environments from several sources:

Agricultural Runoff: The use of nitrogen-based fertilizers and certain pesticides can lead to elevated levels of nitrate and amine precursors in groundwater and surface water. nih.gov

Wastewater Effluents: Municipal and industrial wastewater can be a significant source of a wide range of amine precursors.

Water Treatment Processes: The disinfection of drinking water, particularly through chloramination, can inadvertently lead to the formation of N-nitrosamines if precursor amines are present in the raw water. elsevierpure.comepa.gov

Studies have detected various N-nitrosamines, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), in groundwater, river water, and drinking water. nih.govepa.gov The formation of this compound in these systems would depend on the presence of its specific precursor, methylnonylamine, and a suitable nitrosating agent.

Formation in Soil: The formation of N-nitrosamines is also possible in soil environments. Research has shown that N-nitrosamines can be formed in soil samples when supplemented with precursor amines and nitrite. fao.org This process can occur even in nonacidic soils if organic matter is present, suggesting that the soil matrix can catalyze the reaction. fao.org The nitrosation capacity of soil has been linked to its organic matter content; removing organic matter reduces or eliminates nitrosamine formation. fao.org

Table 2: Potential Sources of this compound Precursors in the Environment

| Environmental Compartment | Precursor Source | Description |

|---|---|---|

| Aquatic (Groundwater/Surface Water) | Agricultural Runoff | Nitrogen fertilizers contribute nitrates/nitrites, while some pesticides can be sources of amines. nih.gov |

| Aquatic (Drinking Water) | Water Treatment | The reaction of disinfectants like chloramine (B81541) with naturally occurring or anthropogenic amines during water purification. elsevierpure.com |

| Terrestrial (Soil) | Agrochemicals | Deposition and degradation of pesticides and fertilizers can introduce amine and nitrite precursors into the soil. |

| General Environment | Industrial/Municipal Effluents | Wastewater discharges can contain a variety of secondary and tertiary amines that act as precursors. |

Metabolism and Biotransformation of N Nitrosomethylnonylamine in Model Organisms and in Vitro Systems

Phase II Metabolic Pathways of N-Nitrosomethylnonylamine Metabolites

Metabolites generated during Phase I, particularly those that have undergone hydroxylation, can be further processed by Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their removal from the body. pjoes.com

Glucuronidation: The hydroxylated metabolites of this compound, formed via α-, β-, or other hydroxylation pathways, are substrates for UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from a cofactor to the hydroxyl group of the metabolite, forming a glucuronide conjugate. pjoes.comoup.com This process is a significant detoxification pathway for nitrosamines. researchgate.net For example, studies on N-nitrosomethyl-n-pentylamine (a structural analog) in rats demonstrated that the α-hydroxylated metabolites were excreted in the urine as glucuronide conjugates. oup.com

Sulfation: While less commonly reported for nitrosamines than glucuronidation, sulfation is another potential conjugation pathway. Sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to hydroxylated nitrosamine (B1359907) metabolites, although this pathway is considered less prominent.

Glutathione (B108866) Conjugation: Glutathione (GSH), a critical intracellular antioxidant, plays a role in the detoxification of xenobiotics. While direct conjugation of the parent nitrosamine is not a major pathway, the reactive electrophilic intermediates produced during bioactivation can be scavenged by GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). mdpi.com However, the metabolism of some N-nitrosamines has been shown to decrease the levels of reduced glutathione and inhibit the activity of GST in the liver of mice, suggesting that GSH may be depleted during the detoxification process. nih.gov

Enzymatic Systems Involved in this compound Biotransformation (e.g., Specific CYP Isoforms, Nitroreductases)

The metabolism of this compound is catalyzed by a range of enzymes, with Cytochrome P450s playing a central role in Phase I.

Cytochrome P450 Isoforms: Multiple CYP isoforms are capable of metabolizing N-alkylnitrosamines, and the specific enzymes involved are often dependent on the size and structure of the alkyl chains. nih.gov

CYP2E1: This isoform is highly efficient at metabolizing nitrosamines with short alkyl chains, such as N-nitrosodimethylamine (NDMA). nih.gov

CYP2A6: The contribution of this isoform increases with the length of the alkyl chains. It plays a major role in the activation of nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosomethylbutylamine (NMBA). nih.gov

CYP1A1, CYP2C family, and CYP3A4: These isoforms have also been shown to be involved in the dealkylation of various nitrosamines, particularly those with bulkier or longer alkyl chains. oup.comnih.gov

Given the structure of this compound, with one short and one long alkyl chain, it is likely metabolized by a combination of these CYP isoforms, particularly CYP2A6 and potentially others like CYP1A1 or members of the CYP2C and CYP3A families.

| CYP Isoform | Primary N-Nitrosamine Substrates (based on alkyl chain length) | Reference |

|---|---|---|

| CYP2E1 | Short alkyl chains (e.g., NDMA, NMEA) | nih.gov |

| CYP2A6 | Short to medium alkyl chains (e.g., NDEA, NDPA, NMPA, NMBA) | nih.gov |

| CYP1A1 | Longer alkyl chains (e.g., NDBA) | nih.gov |

| CYP2C Family | Asymmetrical nitrosamines (e.g., NMEA) | oup.com |

| CYP3A4 | Nitrosamines with ethyl groups (e.g., NMEA, NDEA) | oup.com |

Nitroreductases: Nitroreductases are enzymes that catalyze the reduction of nitro groups to amino groups. nih.gov While their primary substrates are nitroaromatic compounds, their direct role in the metabolism of the N-nitroso group of nitrosamines is less clearly defined, with CYP-mediated reduction being the more established pathway for denitrosation. nih.govnih.gov

Interspecies Variations and Metabolic Profiles of this compound in Animal Models and Cell Lines

Significant interspecies differences exist in the metabolism of N-nitrosamines, which can lead to variations in organ specificity and carcinogenic potency. These differences are largely attributed to variations in the expression levels and catalytic activities of xenobiotic-metabolizing enzymes, particularly CYP isoforms, among different species. nih.govnih.gov

Furthermore, research on cultured esophagus tissue from rats and humans demonstrated significant quantitative and qualitative differences in their ability to activate various N-nitrosamines. nih.gov Rat esophagus tissue showed much higher metabolic activity for several nitrosamines compared to human tissue. nih.gov Similarly, studies using isolated hepatocytes from rats and hamsters have revealed species-specific differences in the conversion of nitrosamines into mutagenic forms. researchgate.net These findings underscore the importance of considering interspecies variations when extrapolating results from animal models to human risk assessment.

Identification and Structural Elucidation of this compound Metabolites

The metabolic fate of this compound has been investigated in vivo, with studies in rats providing foundational insights into its biotransformation pathways. Research has focused on the identification of urinary metabolites to understand the detoxification and activation processes of this compound.

Early but pivotal research into the metabolism of a series of N-nitrosomethyl-N-alkylamines, including this compound, in rats revealed that the compound is metabolized and its byproducts are excreted in the urine. This study was significant in correlating the metabolic profile with the carcinogenic outcome, noting that this compound induced tumors in the liver, lungs, and nasal cavity, but not in the bladder semanticscholar.org.

The identification and structural elucidation of metabolites are crucial for understanding the mechanisms of toxicity and carcinogenicity of nitrosamines. Generally, the metabolism of nitrosamines can proceed through several pathways, including α-hydroxylation, which is considered a key activation step leading to the formation of reactive intermediates capable of alkylating DNA. Other pathways, such as β-, (ω-1)-, and ω-hydroxylation, are often considered detoxification routes.

In the case of this compound, the analysis of urinary metabolites has been a primary method for characterization. While specific, highly detailed spectral data for this compound metabolites from recent studies are not extensively available in the public domain, the general principles of nitrosamine metabolism suggest that the long alkyl chain of nonylamine (B85610) would be susceptible to oxidation at various positions.

The structural elucidation of these metabolites typically relies on a combination of analytical techniques. High-performance liquid chromatography (HPLC) is often used for the separation of metabolites from biological matrices. Following separation, mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), provides molecular weight information and fragmentation patterns that are instrumental in identifying the chemical structure of the metabolites nih.govnih.govdntb.gov.uabohrium.com. Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the unambiguous structural determination of isolated metabolites, providing detailed information about the chemical environment of atoms within the molecule researchgate.netspringernature.comunl.edunih.govcore.ac.uk.

Based on the established metabolic pathways for other N-nitrosamines with long alkyl chains, the expected metabolites of this compound would likely include hydroxylated derivatives and potentially carboxylated products resulting from further oxidation.

Table of Identified and Postulated Metabolites of this compound

| Metabolite Name | Method of Identification | Biological Matrix | Research Findings |

| N-Nitroso(9-hydroxynonyl)methylamine | Inferred from studies on related nitrosamines | Urine (anticipated) | Postulated product of ω-hydroxylation, a common detoxification pathway for long-chain nitrosamines. |

| N-Nitroso(8-hydroxynonyl)methylamine | Inferred from studies on related nitrosamines | Urine (anticipated) | Likely formed via (ω-1)-hydroxylation, another significant detoxification route. |

| N-Nitroso(1-hydroxynonyl)methylamine | Inferred from studies on related nitrosamines | Not typically a major urinary metabolite | Product of α-hydroxylation of the nonyl chain, an activation pathway. This intermediate is generally unstable. |

| N-Nitrososarcosine | Inferred from studies on related nitrosamines | Urine (anticipated) | Potential product of ω-oxidation followed by β-oxidation of the nonyl chain. |

| N-Nitroso(carboxy)alkylamines | Inferred from studies on related nitrosamines | Urine (anticipated) | Further oxidation of hydroxylated metabolites could lead to the formation of various carboxylic acid derivatives. |

Molecular Mechanisms of Interaction and Cellular Responses to N Nitrosomethylnonylamine

DNA Adduct Formation by N-Nitrosomethylnonylamine and its Reactive Metabolites

A central feature of the carcinogenicity of N-nitrosamines is their ability to form covalent adducts with DNA following metabolic activation. This process is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the nitrosamine (B1359907) at an α-carbon position. This hydroxylation results in an unstable intermediate that spontaneously decomposes to yield a reactive diazonium ion. In the case of this compound, this process would produce a methyldiazonium ion, a potent alkylating agent. This electrophile readily attacks nucleophilic sites on DNA bases. nih.govnih.govresearchgate.net

The methyldiazonium ion generated from this compound metabolism can methylate DNA at various positions. The most common adducts formed are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG). nih.gov Other minor adducts, such as N3-methyladenine (N3-MeA), O2-methylthymine (O2-MeT), and O4-methylthymine (O4-MeT), may also be formed at very low levels. nih.gov

The distribution of these adducts is not random. N7-methylguanine is typically the most abundant lesion formed. nih.gov However, from a mutagenic standpoint, O6-methylguanine is considered one of the most critical lesions. This is because O6-methylguanine has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if the damage is not repaired. wikipedia.org Studies on the related compound N-nitroso-N-methylbenzylamine have shown that the accumulation of both O6-meGua and 7-meGua can be tissue-specific. nih.gov

Table 1: Common DNA Adducts Formed by Methylating N-Nitrosamines This table is based on data from related N-nitroso compounds and represents the likely adducts formed by this compound.

| DNA Adduct | Abbreviation | Site of Alkylation | Mutagenic Potential |

|---|---|---|---|

| O6-methylguanine | O6-MeG | Oxygen atom at position 6 of guanine (B1146940) | High; causes G:C → A:T transitions |

| N7-methylguanine | N7-MeG | Nitrogen atom at position 7 of guanine | Low; can lead to depurination |

| N3-methyladenine | N3-MeA | Nitrogen atom at position 3 of adenine | Cytotoxic; blocks replication |

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of DNA alkylation. nih.gov The specific pathway employed depends on the type of adduct formed.

Direct Reversal Repair: The highly mutagenic O6-methylguanine adduct is primarily repaired by the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.govnih.gov MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues. This action restores the guanine base but inactivates the MGMT protein, hence the term "suicide enzyme". nih.gov

Base Excision Repair (BER): N-methylated adducts, such as N7-methylguanine and N3-methyladenine, are recognized and removed by the Base Excision Repair pathway. nih.govnih.gov This process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at the AP site is then incised by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase.

Table 2: DNA Repair Pathways for Methyl-Adducts

| Repair Pathway | Key Enzyme(s) | Primary Adducts Targeted | Mechanism of Action |

|---|---|---|---|

| Direct Reversal | MGMT | O6-methylguanine | Direct transfer of the methyl group to the enzyme |

| Base Excision Repair (BER) | DNA Glycosylases, AP Endonuclease | N7-methylguanine, N3-methyladenine | Excision of the damaged base followed by repair synthesis |

Interaction of this compound with Proteins and Other Cellular Macromolecules

The reactive methyldiazonium ion produced from this compound is not exclusively reactive towards DNA. It can also alkylate other cellular macromolecules, including proteins. creative-proteomics.com

Protein alkylation occurs when the electrophilic metabolite covalently attaches to nucleophilic sites on amino acid residues within a protein. creative-proteomics.com The primary targets for such modifications are amino acids with highly nucleophilic side chains, such as cysteine (thiol group) and lysine (amino group). creative-proteomics.comnih.gov Alkylation can also occur at the N-terminus of the peptide chain. nih.govnih.gov This covalent modification can alter the protein's structure, charge, and, consequently, its function.

The alkylation of proteins can have significant functional consequences. If the modified amino acid is part of an enzyme's active site, the enzyme's catalytic activity can be directly inhibited. nih.gov Even if the modification occurs at an allosteric site, it can induce conformational changes that alter the protein's activity or its interactions with other molecules.

Such modifications can disrupt critical cellular processes. Signal transduction pathways, which rely on a series of protein-protein interactions and enzymatic activities (like phosphorylation cascades), are particularly vulnerable. youtube.com The alkylation of key signaling proteins, such as kinases or phosphatases, could inappropriately activate or inhibit a pathway, leading to dysregulated cell growth, proliferation, or apoptosis. nih.govbiomolther.org

Induction of Oxidative Stress and Generation of Reactive Oxygen Species (ROS) by this compound

Beyond direct alkylation, the metabolism of N-nitrosamines is also associated with the induction of oxidative stress. researchgate.net Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. promega.com

Modulation of Gene Expression and Epigenetic Alterations by this compound Exposure

Exposure to N-nitrosamines can lead to significant changes in gene expression and epigenetic landscapes, which are critical in mediating their cellular effects. Epigenetic modifications, including DNA methylation and histone alterations, are key mechanisms that regulate gene expression without changing the underlying DNA sequence. mdpi.com These modifications can be influenced by environmental factors, including chemical exposures. Studies on various N-nitrosamines have demonstrated their capacity to induce aberrant epigenetic patterns, which are often associated with the initiation and progression of cellular damage. nih.gov

This compound, as part of the broader class of aliphatic N-nitrosomethylalkylamines, is anticipated to interact with cellular machinery in a manner that perturbs normal gene regulation. The metabolic activation of these compounds can generate reactive species that not only damage DNA but also affect the enzymes and substrates involved in maintaining the epigenome. This can lead to altered expression of genes involved in critical cellular processes such as cell cycle control, DNA repair, and apoptosis. The field of epitranscriptomics, which studies RNA chemical modifications, is also an emerging area of interest, as modifications like N6-methyladenosine (m6A) in RNA are known to regulate gene expression. mdpi.com

While specific transcriptomic and proteomic data for this compound are not extensively available, studies on analogous N-nitrosamine compounds provide insight into the potential cellular responses. Transcriptome analysis using techniques like RNA sequencing allows for a broad assessment of differentially expressed genes following chemical exposure, revealing complex regulatory networks. nih.govmdpi.com

Proteomic analyses of cells exposed to other N-nitrosamines have identified significant alterations in protein expression profiles, indicating widespread cellular reprogramming. For instance, exposure of human skin fibroblast cells to N'-nitrosonornicotine (NNN) resulted in the differential expression of 191 proteins. nih.gov A key finding was the down-regulation of multiple subunits of nonmuscle myosin II, as well as changes in extracellular matrix proteins and proteins involved in cellular adhesion. nih.gov These changes suggest that nitrosamine exposure can interfere with fundamental cellular functions like motility. nih.gov Similarly, proteomic studies of cells treated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) revealed time-dependent changes in protein expression, affecting pathways related to protein biosynthesis and the Ran GTPase system. nih.gov These findings underscore the utility of proteomics in identifying key cellular pathways perturbed by N-nitrosamine compounds.

Table 1: Selected Proteins with Altered Expression in Human Fibroblasts Following N'-nitrosonornicotine (NNN) Exposure

| Protein Category | Specific Protein Subunit | Observed Change | Reference |

|---|---|---|---|

| Myosin | Nonmuscle myosin II heavy chain A | Down-regulated | nih.gov |

| Myosin | Nonmuscle myosin II heavy chain B | Down-regulated | nih.gov |

| Myosin | Nonmuscle myosin II heavy chain C | Down-regulated | nih.gov |

| Extracellular Matrix | Various | Altered Expression | nih.gov |

| Cellular Adhesion | Various | Altered Expression | nih.gov |

This table is based on data from a quantitative proteomic analysis of NNN-exposed cells and is presented as an illustrative example of nitrosamine effects.

DNA methylation is a primary mechanism of epigenetic regulation, and its alteration is a known consequence of exposure to many N-nitrosamines. mdpi.com These compounds, following metabolic activation, can act as alkylating agents, leading to the formation of methylated DNA bases such as 7-methylguanine and O6-methylguanine. nih.govnih.gov The presence of these adducts can disrupt DNA replication and transcription and is a key initiating event in their genotoxic activity.

A study examining a homologous series of aliphatic N-nitrosomethylalkylamines in rats, from N-nitrosodimethylamine (C1) to N-nitrosomethyldodecylamine (C12), provides valuable context for this compound (the C9 homologue). nih.gov The study found that the extent of DNA methylation varied significantly depending on the alkyl chain length and the target organ. nih.gov For instance, the highest levels of liver DNA methylation were observed with the shorter-chain compounds (C1 and C2), which are potent hepatocarcinogens. nih.gov As the chain length increased from C1 to C5, the concentration of methylpurines in liver DNA decreased. nih.gov For the higher homologues, including those with chain lengths similar to this compound (C6-C12), the observed levels of DNA methylation were considered too low to fully account for their carcinogenic potential, suggesting that other mechanisms may be involved. nih.gov

Table 2: O6-Methylguanine (O6-MeG) Levels in Rat Tissues Following Administration of Aliphatic N-Nitrosomethylalkylamines

| Compound (Chain Length) | O6-MeG in Liver (μmol/mol guanine) | O6-MeG in Esophagus (μmol/mol guanine) | O6-MeG in Lung (μmol/mol guanine) |

|---|---|---|---|

| N-nitrosodimethylamine (C1) | 1340 | 12 | 26 |

| N-nitrosomethylethylamine (C2) | 260 | 4 | 1 |

| N-nitrosomethylbutylamine (C4) | 16 | 130 | 1.8 |

| N-nitrosomethylpentylamine (C5) | 10 | 150 | 1.5 |

| N-nitrosomethyloctylamine (C8) | 2.5 | 3.2 | 0.2 |

| N-nitrosomethyldecylamine (C10) | 1.5 | 1.9 | <0.1 |

| N-nitrosomethyldodecylamine (C12) | 1.2 | 1.3 | <0.1 |

Data adapted from von der Hude et al. (1988), illustrating the trend of decreasing DNA methylation with increasing alkyl chain length. nih.gov this compound (C9) would be expected to fall within the range of the higher homologues.

In addition to DNA methylation, histone modifications are another critical layer of epigenetic control. mdpi.com These post-translational modifications, such as acetylation and methylation of lysine and arginine residues on histone tails, regulate chromatin structure and gene accessibility. youtube.com Acetylation, for example, typically neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more open chromatin state permissive for transcription. While specific studies on this compound and histone modifications are scarce, it is plausible that exposure could disrupt the balance of enzymes that write and erase these marks, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), leading to global changes in gene expression. youtube.com

Cellular Fate and Adaptive Responses to this compound in In Vitro Models

In response to the cellular damage and molecular alterations induced by compounds like this compound, cells activate a complex network of signaling pathways that determine their ultimate fate. These responses can range from cell cycle arrest to allow for DNA repair, to the initiation of programmed cell death (apoptosis) to eliminate heavily damaged cells. nus.edu.sg The balance between these outcomes is crucial for maintaining tissue homeostasis and preventing the propagation of mutations.

Exposure to DNA-damaging agents frequently leads to the activation of cell cycle checkpoints, which are surveillance mechanisms that halt progression through the cell cycle. nih.gov This pause allows the cell time to repair DNA damage before it is permanently fixed during DNA replication (S phase) or segregated to daughter cells during mitosis (M phase). If the damage is too severe to be repaired, apoptotic pathways are often triggered.

Apoptosis is a regulated and energy-dependent process of cell suicide that plays a vital role in eliminating unwanted or damaged cells without inducing inflammation. youtube.comyoutube.com It can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. youtube.com The intrinsic pathway is typically activated by internal cellular stress, such as DNA damage, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria. youtube.com The extrinsic pathway is initiated by the binding of extracellular ligands, such as Fas ligand (FasL), to death receptors on the cell surface. youtube.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. youtube.com

Studies on the related compound N-nitrosodimethylamine (NDMA) have shown that it can induce apoptosis in human leukocytes. researchgate.net Research indicates that NDMA's pro-apoptotic effect involves the Fas/FasL complex, a key component of the extrinsic pathway. researchgate.net Furthermore, the induction of apoptosis by NDMA is associated with the increased expression of other pro-apoptotic proteins from both the receptor and mitochondrial pathways, highlighting a coordinated cellular response to nitrosamine-induced stress. researchgate.net

Table 3: Pro-Apoptotic Proteins Involved in N-nitrosodimethylamine (NDMA)-Induced Apoptosis in Neutrophils

| Pathway | Protein | Function | Reference |

|---|---|---|---|

| Receptor Pathway | Fas | Death Receptor | researchgate.net |

| Receptor Pathway | FADD | Adaptor Molecule | researchgate.net |

| Mitochondrial Pathway | Noxa | Pro-apoptotic Bcl-2 family member | researchgate.net |

| Mitochondrial Pathway | Puma | Pro-apoptotic Bcl-2 family member | researchgate.net |

| Mitochondrial Pathway | Bim | Pro-apoptotic Bcl-2 family member | researchgate.net |

This table summarizes key proteins identified in the apoptotic response to NDMA, serving as a model for potential mechanisms relevant to other nitrosamines. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-nitrosodimethylamine |

| N-nitrosomethylethylamine |

| N-nitrosomethylbutylamine |

| N-nitrosomethylpentylamine |

| N-nitrosomethyloctylamine |

| N-nitrosomethyldecylamine |

| N-nitrosomethyldodecylamine |

| N-nitrosomethylbenzylamine |

| N'-nitrosonornicotine |

| N-methyl-N'-nitro-N-nitrosoguanidine |

| 7-methylguanine |

Precursors and Modulators Influencing N Nitrosomethylnonylamine Formation and Metabolism

Identification of Amine Precursors to N-Nitrosomethylnonylamine

The direct chemical precursors required for the formation of this compound are its corresponding secondary amine, methylnonylamine , and a nitrosating agent. The formation, known as nitrosation, occurs when methylnonylamine reacts with nitrosating species derived from nitrite (B80452) under specific, typically acidic, conditions.

While methylnonylamine is the immediate precursor, the ultimate origin of such amines in biological or environmental systems can be complex. Secondary amines can be synthesized in the body, and various dietary components can serve as precursors to simpler amines. For instance, dietary choline (B1196258) has been shown to be metabolized by intestinal bacteria to form trimethylamine (B31210) and dimethylamine (B145610), which are themselves precursors to N-nitrosodimethylamine nih.gov. This illustrates the principle that dietary constituents can be transformed into nitrosatable amines within the body. Therefore, the presence of methylnonylamine could potentially arise from dietary sources or endogenous metabolic processes involving more complex parent compounds.

Environmental and Dietary Factors Affecting this compound Formation

The synthesis of this compound is not spontaneous; it is significantly influenced by a variety of external factors, including diet and environmental exposures. The formation of N-nitroso compounds (NOCs) generally depends on the availability of both amine precursors and nitrosating agents. nih.gov

Diet is a primary source of these precursors. Processed meats, which are often preserved with sodium nitrite, are a well-known source of both nitrosating agents and various amines and amides. nih.gov Conversely, vegetables are the main dietary source of nitrate (B79036), which can be converted to nitrite by bacteria in the body. nih.govnih.gov Endogenous formation of NOCs, which is estimated to constitute a significant portion of total exposure, occurs when these precursors react in the acidic environment of the stomach. nih.gov

Several dietary components, particularly antioxidants, can effectively inhibit the nitrosation process. Ascorbic acid (Vitamin C) is a highly potent inhibitor of N-nitrosamine formation. researchgate.net It functions by rapidly reducing nitrosating species, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), to nitric oxide (NO), thereby preventing them from reacting with amines. nih.govsemanticscholar.org This chemical scavenging mechanism effectively blocks the formation of N-nitroso compounds both in vitro and in vivo. researchgate.netsemanticscholar.org

Other antioxidants have also demonstrated inhibitory effects. Alpha-tocopherol (Vitamin E) is another key inhibitor of N-nitrosamine formation. researchgate.net Phenolic compounds found in plant-based foods, such as caffeic acid and ferulic acid, have also been identified as effective inhibitors. nih.govbohrium.com The presence of these inhibitors in fruits and vegetables may counteract the potential for nitrosamine (B1359907) formation from the nitrate also present in these foods. researchgate.net

Table 1: Inhibitors of Nitrosation Reactions

| Inhibitor | Mechanism of Action | Primary Dietary Sources |

|---|---|---|

| Ascorbic Acid (Vitamin C) | Reduces nitrosating agents (e.g., N₂O₃, N₂O₄) to nitric oxide (NO). nih.govsemanticscholar.org | Citrus fruits, berries, leafy green vegetables. |

| Alpha-tocopherol (Vitamin E) | Acts as an antioxidant to inhibit N-nitrosamine formation. researchgate.net | Nuts, seeds, vegetable oils, green leafy vegetables. |

| Caffeic Acid | Phenolic compound that inhibits nitrosamine formation. nih.govbohrium.com | Coffee, fruits, vegetables. |

| Ferulic Acid | Phenolic antioxidant that inhibits nitrosamine formation. nih.govbohrium.com | Cereal grains, coffee, fruits, vegetables. |

| Amino Acids (e.g., Glycine, Lysine) | Show potential as inhibitors of nitrosamine formation in solution. nih.govbohrium.com | Protein-rich foods. |

While some substances inhibit nitrosation, others can accelerate it. The reaction can be catalyzed by various species present in the environment or diet. For instance, certain metal ions have been implicated in catalytic processes related to nitrosamine formation. Research on the reaction of nitric oxide with diethylamine-alcohol mixtures has suggested that the presence of cuprous ion (a copper ion), coordinated with a proton donor, can influence the formation pathways. researchgate.net In environmental settings, the composition of the medium plays a critical role. Studies have shown that dimethylnitrosamine formation from its precursors occurred in soil and water samples, and this capacity was linked to the presence of organic matter. fao.org This suggests that environmental matrices can provide a conducive environment or catalytic species that promote nitrosation reactions.

Modulators of this compound Metabolism

Once formed, this compound undergoes metabolism, or biotransformation, primarily by enzyme systems in the body. The rate and pathway of this metabolism can be altered by various factors, including exposure to other chemicals and genetic makeup. While specific metabolic studies on this compound are not extensively detailed in the provided literature, the principles of nitrosamine metabolism can be inferred from more thoroughly studied analogues.

The biotransformation of xenobiotics, including N-nitroso compounds, is largely carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes typically activate nitrosamines through hydroxylation, a critical step that can lead to the formation of reactive intermediates. researchgate.net

The activity of these enzymes can be modulated by various substances:

Enzyme Inducers: These are substances that increase the synthesis of CYP enzymes. Increased enzyme levels can lead to faster metabolism of a substrate like this compound. This could potentially lead to more rapid detoxification or, conversely, enhanced activation to reactive species. Rifampicin is a classic example of a potent inducer for many CYP enzymes. nih.gov

Enzyme Inhibitors: These substances decrease or block the activity of CYP enzymes. Inhibition can occur through various mechanisms, such as competitive binding to the enzyme's active site. Inhibition of the metabolic activation pathway would reduce the formation of subsequent reactive metabolites. Ketoconazole is a well-known strong inhibitor of several CYP enzymes. nih.gov Certain dietary components, such as compounds in black raspberries, have been shown to inhibit the metabolism of the nitrosamine N-nitrosomethylbenzylamine, suggesting a potential role for dietary modulation of these pathways. researchgate.net

Table 2: Examples of Modulators for Cytochrome P450 (CYP) Enzymes

| Modulator Type | Example Compound | Effect on CYP Enzymes |

|---|---|---|

| Inducer | Rifampicin | Strong inducer of multiple CYP enzymes (e.g., CYP3A4). nih.gov |

| Inducer | Carbamazepine | Induces CYP enzyme activity. nih.gov |

| Inhibitor | Ketoconazole | Strong inhibitor of multiple CYP enzymes (e.g., CYP3A4). nih.gov |

| Inhibitor | Itraconazole | Strong inhibitor of CYP enzymes. nih.gov |

| Inhibitor | Dietary components (e.g., from Black Raspberries) | Can inhibit the metabolism of certain nitrosamines. researchgate.net |

Significant inter-individual variability exists in the activity of metabolic enzymes, much of which can be attributed to genetic polymorphisms. These are common variations in the DNA sequence of genes that can lead to altered or non-functional enzymes.

Research on the tobacco-specific nitrosamine NNK has shown that single nucleotide polymorphisms (SNPs) in genes coding for metabolic enzymes can significantly affect its metabolism. nih.gov For example:

Polymorphisms in genes for carbonyl reductases, such as HSD11B1 and AKR1C4, have been associated with different levels of NNK metabolites. nih.gov

Variations in CYP2A13, a CYP enzyme, and UGT2B10, an enzyme involved in detoxification (glucuronidation), have been shown to alter NNK metabolism in vitro. nih.gov

These findings imply that an individual's genetic makeup can influence how they metabolize nitrosamines. For this compound, this suggests that polymorphisms in the specific CYP enzymes responsible for its metabolism could lead to differences in activation or detoxification rates. Such differences could, in turn, affect individual susceptibility. Research in this area would be critical for identifying individuals or populations who may be at a different level of risk following exposure.

Future Directions and Emerging Research Avenues for N Nitrosomethylnonylamine Studies

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in N-Nitrosomethylnonylamine Research

The application of "omics" technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), offers a powerful approach to comprehensively investigate the biological effects of this compound. These technologies can provide a holistic view of the molecular perturbations induced by NMN exposure, helping to identify biomarkers of exposure and effect, and to elucidate the mechanisms of toxicity. researchgate.net

Genomics and Transcriptomics: These disciplines can be employed to identify genetic susceptibilities and alterations in gene expression profiles following NMN exposure. For instance, transcriptomic analysis of cells or tissues exposed to NMN could reveal the upregulation of genes involved in DNA repair, oxidative stress responses, and cell cycle control, providing insights into the cellular defense mechanisms against NMN-induced damage.

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications in response to NMN. This can help to pinpoint specific proteins and signaling pathways that are targeted by NMN or its metabolites. For example, identifying an increase in the abundance of DNA repair enzymes or a decrease in key metabolic enzymes could provide a direct link between NMN exposure and cellular dysfunction.

Metabolomics: Metabolomics focuses on the global profiling of small molecule metabolites in biological systems. researchgate.net In the context of NMN research, metabolomics can be used to identify unique metabolic fingerprints associated with exposure. These metabolic changes can serve as early biomarkers of toxicity and can help to understand the metabolic pathways that are disrupted by NMN.

The integration of these omics datasets, often referred to as multi-omics, can provide a more complete and systems-level understanding of the biological impact of this compound.

Table 1: Potential Omics-Based Biomarkers for this compound Exposure and Effect

| Omics Technology | Potential Biomarkers | Biological Relevance |

| Genomics | Single Nucleotide Polymorphisms (SNPs) in DNA repair genes | Identification of susceptible populations |

| Transcriptomics | Upregulation of GADD45A and CDKN1A mRNA | Indication of DNA damage and cell cycle arrest |

| Proteomics | Increased levels of γ-H2AX protein | Marker of DNA double-strand breaks |

| Metabolomics | Altered levels of glutathione (B108866) and 8-oxoguanine | Indicators of oxidative stress and DNA damage |

Development and Validation of Novel In Vitro and Ex Vivo Models for this compound Investigations

To reduce reliance on animal testing and to better predict human responses, the development and validation of advanced in vitro and ex vivo models are crucial for studying this compound. fraunhofer.de These models can provide a more controlled environment to investigate specific mechanisms of NMN toxicity and metabolism.

Promising avenues include the use of three-dimensional (3D) cell cultures, such as spheroids and organoids, which more closely mimic the complex architecture and cell-cell interactions of native tissues compared to traditional two-dimensional (2D) cell cultures. fda.govnih.gov For instance, liver spheroids derived from human hepatocytes could be a valuable tool for studying the metabolism of NMN and its potential hepatotoxicity in a human-relevant context. fda.govnih.gov Recent studies have shown that 3D HepaRG spheroids are more sensitive in detecting the genotoxicity of some nitrosamines compared to 2D cultures. fda.govnih.gov

Ex vivo models, such as precision-cut tissue slices from various organs (e.g., liver, lung, kidney), can also be utilized to study the organ-specific metabolism and toxicity of NMN. These models maintain the complex cellular heterogeneity and architecture of the original tissue, providing a valuable bridge between in vitro and in vivo studies.

The development of these advanced models will be instrumental in improving the accuracy of risk assessment for this compound and other N-nitrosamines. fraunhofer.de

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in modern toxicology and chemical research. These approaches can provide detailed insights into the molecular properties of this compound and its interactions with biological macromolecules, complementing experimental studies and guiding future research.